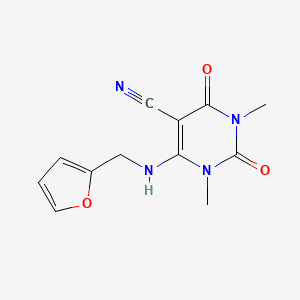
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide, also known as URB597, is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Mecanismo De Acción
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide works by selectively inhibiting FAAH, which is responsible for the breakdown of anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active compound in marijuana. By inhibiting FAAH, this compound increases the levels of anandamide in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it increases levels of anandamide in the brain, leading to potential analgesic, anxiolytic, and antidepressant effects. It also reduces inflammation and oxidative stress, and has been shown to improve cognitive function in aged rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide is that it is a selective inhibitor of FAAH, meaning it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and pathological conditions. However, one limitation is that it has a short half-life in vivo, meaning it must be administered frequently to maintain its effects.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide. One area of interest is its potential as an anti-addictive agent, particularly in the treatment of opioid addiction. Another area of interest is its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, further research is needed to fully understand the mechanisms underlying its effects on pain, anxiety, and depression.
Métodos De Síntesis
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide was first synthesized in 2003 by scientists at the University of Urbino in Italy. The synthesis method involves the reaction of piperidine-4-carboxylic acid with benzylamine, followed by cyclization with 1,3-dioxoisoindoline-2-acetic acid. The final product is obtained by N-acylation with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide has been studied extensively for its potential therapeutic effects in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to reduce pain sensitivity, increase social interaction, and decrease anxiety-like behavior in animal models. It has also been shown to have potential as an anti-addictive agent, as it reduces drug-seeking behavior in rats.
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-17-20-9-5-6-10-21(20)23(28)26(17)16-22(27)24-19-11-13-25(14-12-19)15-18-7-3-2-4-8-18/h2-10,19H,1,11-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAMOKZMXMIBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)